

"2-Methoxy-4,4-dimethylpentan-1-ol" physical properties (melting point, boiling point)

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Compound of Interest

Compound Name: 2-Methoxy-4,4-dimethylpentan-1-ol

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Technical Guide: Physicochemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical Properties (Melting Point, Boiling Point) of **2-Methoxy-4,4-dimethylpentan-1-ol**

This document provides a comprehensive overview of the available information and predictive methodologies for determining the melting and boiling points of the organic compound **2-Methoxy-4,4-dimethylpentan-1-ol**.

Executive Summary

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for the melting and boiling points of **2-Methoxy-4,4-dimethylpentan-1-ol**. This guide, therefore, focuses on the established computational methodologies that enable the prediction of these crucial physical properties. For researchers and professionals in drug development and chemical synthesis, where such data is vital for process design, formulation, and safety assessments, these predictive techniques offer a robust alternative. This document details the principles behind Quantitative Structure-Property

Relationship (QSPR) models and group contribution methods, providing a procedural framework for their application.

Data Presentation: Predicted Physical Properties

As no experimental data is available, the following table is provided as a template for researchers to populate with values obtained through the computational methods described in Section 3. This structured format allows for a clear and comparative presentation of predicted data.

Physical Property	Predicted Value (°C)	Predicted Value (K)	Method of Prediction
Melting Point			
Boiling Point			

Experimental Protocols: Computational Prediction Methodologies

In the absence of empirical data, the following computational protocols are recommended for estimating the melting and boiling points of **2-Methoxy-4,4-dimethylpentan-1-ol**. These methods leverage the molecular structure of the compound to predict its physicochemical properties.

3.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the structural or property-describing features of a molecule (known as molecular descriptors) with a specific property of interest.^{[1][2]} For the prediction of boiling and melting points of aliphatic alcohols, QSPR offers a powerful approach.^[1]

- Methodology:
 - Molecular Descriptor Generation: The first step involves the generation of a wide range of molecular descriptors for **2-Methoxy-4,4-dimethylpentan-1-ol**. These descriptors can be

constitutional, topological, geometric, or electronic and are calculated using specialized software (e.g., DRAGON, PaDEL-Descriptor).

- **Model Development:** A training set of diverse organic compounds with known experimental melting and boiling points is used to develop a mathematical model.^[3] This model is typically generated using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.^{[2][3]}
- **Model Validation:** The predictive power of the QSPR model is rigorously validated using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's development.^[3]
- **Property Prediction:** Once a validated QSPR model is established, the calculated descriptors for **2-Methoxy-4,4-dimethylpentan-1-ol** are input into the model to predict its melting and boiling points.

3.2. Group Contribution Methods (e.g., Joback Method)

Group contribution methods are a well-established and straightforward approach for estimating the thermophysical properties of organic compounds.^{[4][5]} These methods are based on the principle that the overall property of a molecule is the sum of contributions from its constituent functional groups.^{[6][7]} The Joback method is a widely used first-order group contribution technique for this purpose.^{[4][8]}

- **Methodology:**
 - **Molecular Structure Decomposition:** The molecular structure of **2-Methoxy-4,4-dimethylpentan-1-ol** is dissected into its fundamental functional groups (e.g., -CH₃, -CH₂-, >C<, -OH, -O-).
 - **Summation of Group Contributions:** Each functional group has a specific numerical contribution to the melting point and boiling point. These contribution values have been determined by fitting experimental data for a large set of compounds. The contributions for all groups in the molecule are summed.
 - **Application of a Correlation:** The sum of the group contributions is then used in a simple linear or non-linear equation to calculate the final predicted value for the melting and

boiling points.[\[8\]](#)

The Joback method utilizes the following equations for predicting the normal boiling point (T_b) and melting point (T_m):

- Boiling Point: $T_b \text{ (K)} = 198.2 + \Sigma \text{ (Group Contributions)}$
- Melting Point: $T_m \text{ (K)} = 122.5 + \Sigma \text{ (Group Contributions)}$

3.3. Commercially Available Prediction Software

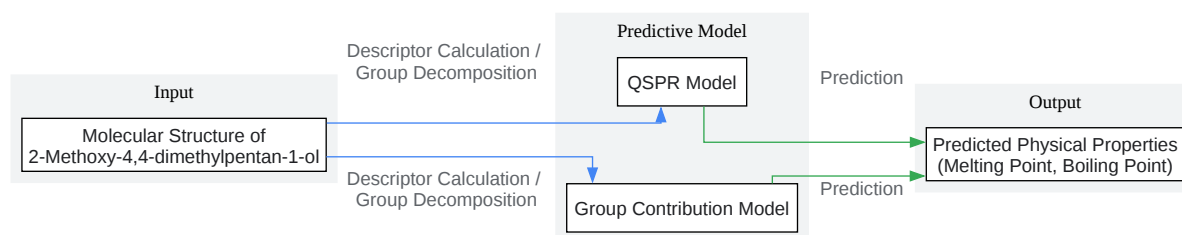
Several commercial and academic software packages have implemented QSPR and group contribution methods to provide user-friendly platforms for physical property prediction.[\[9\]](#)[\[10\]](#) Examples include:

- ACD/Labs Percepta Platform[\[9\]](#)
- Cranium and Synapse by Molecular Knowledge Systems[\[11\]](#)
- ChemAxon[\[10\]](#)

These tools typically only require the user to input the chemical structure, and the software will automatically calculate a range of physical properties, often providing an indication of the prediction's reliability.

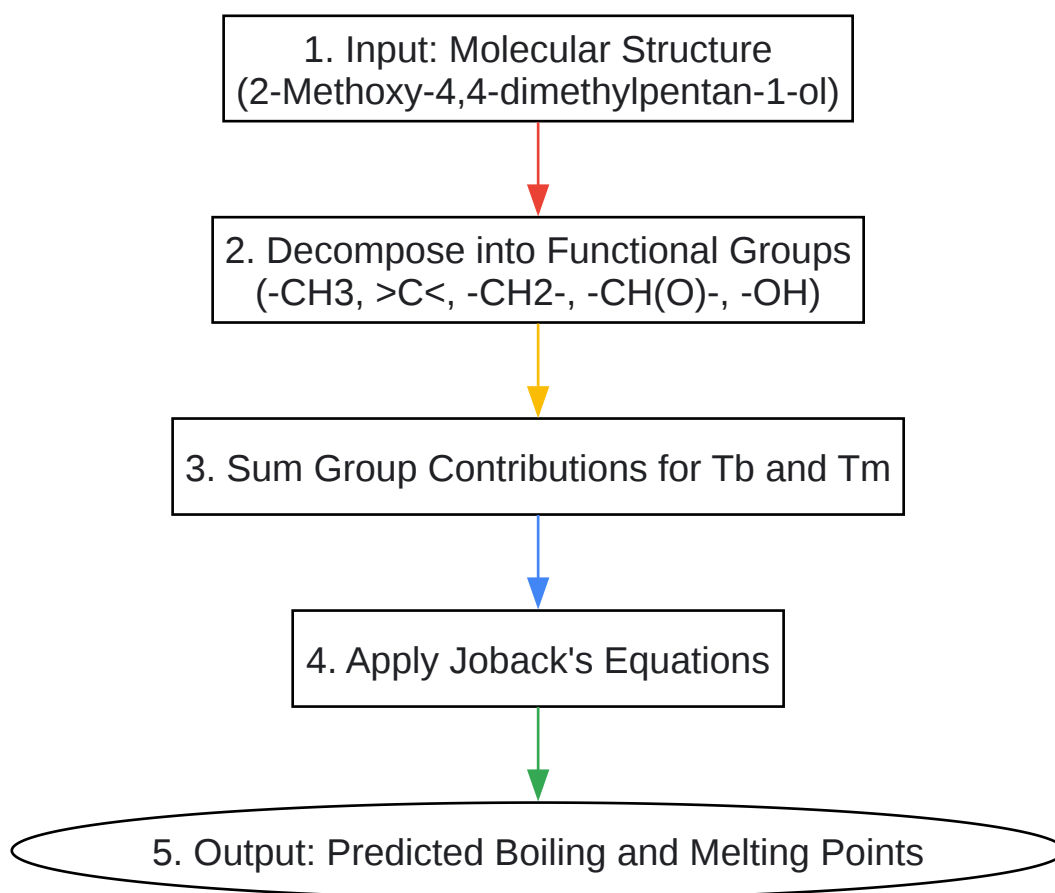
Visualizations

The following diagrams illustrate the logical workflow of the predictive methodologies described above.



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Caption: Predictive Modeling Workflow for Physical Properties.



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Caption: Workflow of the Joback Group Contribution Method.

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